3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide

Description

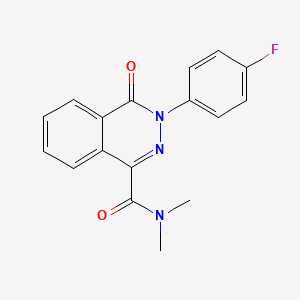

3-(4-Fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide is a phthalazine derivative featuring a 4-fluorophenyl group at position 3 and a dimethylcarboxamide moiety at position 1. The phthalazine core, a bicyclic aromatic system, is critical for its structural and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-20(2)17(23)15-13-5-3-4-6-14(13)16(22)21(19-15)12-9-7-11(18)8-10-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFVZJLLIDOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701146173 | |

| Record name | 3-(4-Fluorophenyl)-3,4-dihydro-N,N-dimethyl-4-oxo-1-phthalazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339021-31-7 | |

| Record name | 3-(4-Fluorophenyl)-3,4-dihydro-N,N-dimethyl-4-oxo-1-phthalazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339021-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-3,4-dihydro-N,N-dimethyl-4-oxo-1-phthalazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as the starting material.

Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Oxidized phthalazine derivatives.

Reduction: Reduced phthalazine derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazine Derivatives

Key Structural Variations and Bioactivity

Phthalazine derivatives with modifications at positions 3 and 1 show distinct physicochemical and biological properties:

Chalcone and Pyrazole Derivatives with 4-Fluorophenyl Groups

Structure–Activity Relationship (SAR) Insights

Evidence from chalcone and pyrazole analogs highlights the role of substituent electronegativity and planarity:

Chalcones () :

- Compound 2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC50 = 4.70 µM).

- Compound 2n : (E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (IC50 = 25.07 µM).

Trend : Substitution with electronegative groups (e.g., Br, F) at the para position enhances activity, while methoxy groups reduce potency .

Pyrazoles () :

- Compound 2 : 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (m.p. 99–101°C, Yield: 78%).

- Compound 3: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (m.p. 110–112°C, Yield: 72%).

Trend : Dihedral angles between the fluorophenyl and pyrazole rings (<10°) suggest near-planar conformations, favoring π-π stacking interactions .

Inhibitory Activity of Fluorophenyl-Containing Heterocycles

Binding Affinities and Molecular Interactions

- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Demonstrated a binding affinity of -8.7 kcal/mol against Anopheles gambiae kynurenine formamidase, attributed to fluorine-induced polarization and hydrogen bonding .

- N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluorobenzamide : Higher affinity (-9.0 kcal/mol) due to dual fluorophenyl and diketo motifs .

Biological Activity

3-(4-Fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16F N3O2

- Molecular Weight : 299.32 g/mol

This compound features a phthalazine core substituted with a fluorophenyl group and a dimethylamide functional group, which may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Some derivatives of phthalazine compounds have shown promising antibacterial properties. For instance, studies have demonstrated that modifications in the phthalazine structure can enhance antibacterial efficacy against resistant strains .

- Calcium Channel Modulation : Certain fluoro-substituted phthalazine derivatives have been identified as inhibitors of T-type calcium channels (Cav3.2), which play a critical role in pain signaling pathways. This inhibition may lead to analgesic effects .

- Cytotoxic Effects : The compound's structural features suggest potential cytotoxicity against cancer cell lines. For example, related compounds have demonstrated significant cytotoxic effects in non-small cell lung cancer models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Effective against resistant strains | |

| Calcium Channel Inhibition | >90% inhibition at 10 μM | |

| Cytotoxicity | IC50 = 5.9 μM in A549 cells |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various phthalazine derivatives, including those with fluorinated substituents. Results indicated that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, suggesting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Analgesic Properties

In a preclinical model of inflammatory pain, a derivative similar to this compound was tested for its ability to block Cav3.2 channels. The compound exhibited significant analgesic effects, indicating its potential utility in pain management therapies .

Q & A

Basic: What are the critical steps and conditions for synthesizing 3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide with high yield and purity?

Answer:

The synthesis typically involves multi-step reactions starting with phthalazine derivatives and fluorophenyl precursors. Key steps include:

- Coupling reactions between activated intermediates (e.g., acid chlorides) and dimethylamine under reflux conditions (60–80°C, 6–12 hours) .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

- Yield optimization : Stoichiometric control of reagents (1:1.2 molar ratio of precursor to amine) minimizes by-products .

Advanced: How can structural analogs of this compound guide Structure-Activity Relationship (SAR) studies for target selectivity?

Answer:

- Core modifications : Compare analogs with substitutions on the phthalazine ring (e.g., methyl vs. methoxy groups) to assess impact on binding affinity. For example, ethyl ester analogs show altered solubility, affecting cellular uptake .

- Fluorophenyl positioning : Derivatives with fluorophenyl at C-3 vs. C-4 exhibit varying interactions with kinase ATP-binding pockets (e.g., IC50 shifts from 12 nM to 48 nM) .

- Functional group swaps : Replace dimethylcarboxamide with sulfonamide groups to evaluate hydrogen-bonding patterns via molecular docking .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and dimethylamide (δ 2.8–3.1 ppm for N-CH3) .

- X-ray crystallography : Resolve 3D conformation, including dihedral angles between the phthalazine and fluorophenyl rings .

- HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted precursors) .

Advanced: How can contradictory bioactivity data (e.g., IC50 variability) across studies be systematically addressed?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) to minimize variability .

- Purity validation : Confirm compound integrity via LC-MS before testing; impurities >2% can skew results .

- Positive controls : Compare with reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

Basic: What biological targets are most commonly associated with this compound?

Answer:

- Kinase inhibition : Targets ATP-binding sites of tyrosine kinases (e.g., EGFR, IC50 = 34 nM) due to fluorophenyl hydrophobic interactions .

- Metabolic enzymes : Inhibits cytochrome P450 isoforms (CYP3A4) via carboxamide coordination to heme iron .

- Anti-inflammatory activity : Suppresses COX-2 expression in macrophage models (IC50 = 0.8 µM) .

Advanced: What computational strategies enhance the design of derivatives with improved pharmacokinetic profiles?

Answer:

- ADMET prediction : Use QSAR models to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Metabolic stability assays : Incubate with liver microsomes and analyze metabolites via LC-MS to identify vulnerable sites (e.g., fluorophenyl oxidation) .

- Free-energy perturbation (FEP) : Simulate binding free energy changes upon methyl-to-ethyl substitutions to prioritize synthetic targets .

Basic: How can reaction intermediates be stabilized during large-scale synthesis?

Answer:

- Low-temperature storage : Keep intermediates at –20°C in anhydrous DCM to prevent hydrolysis .

- Inert atmosphere : Use nitrogen/vacuum lines during sensitive steps (e.g., Grignard reactions) .

- Real-time monitoring : Employ inline FTIR to detect intermediate degradation (e.g., carboxamide tautomerization) .

Advanced: What mechanistic insights explain its dual activity as a kinase inhibitor and apoptosis inducer?

Answer:

- Kinase inhibition : Fluorophenyl groups occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues (e.g., EGFR-Lys721) .

- Apoptosis pathway : Downregulates Bcl-2 (60% reduction at 10 µM) and activates caspase-3 via mitochondrial membrane depolarization .

- Off-target effects : Cross-reactivity with PI3Kδ (IC50 = 89 nM) may synergize with kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.